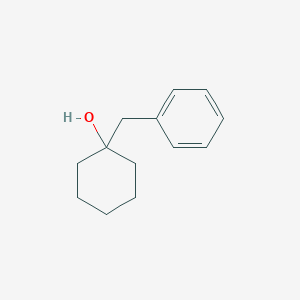

1-benzylcyclohexanol

Description

The exact mass of the compound 1-Benzylcyclohexan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELACZRZMOTSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173072 | |

| Record name | 1-Benzylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-01-0 | |

| Record name | 1-(Phenylmethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1944-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1944-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzylcyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling and Use of 1-Benzylcyclohexanol

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and use of 1-benzylcyclohexanol (CAS No. 1944-01-0), a tertiary alcohol utilized in laboratory and manufacturing settings.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical and physical properties, toxicological profile, and appropriate safety protocols. A detailed experimental workflow for its synthesis via a Grignard reaction is also presented, emphasizing the causality behind each procedural step to ensure a self-validating and safe experimental design.

Introduction: Understanding the Compound

This compound is a solid tertiary alcohol with the molecular formula C₁₃H₁₈O.[2] Its structure, featuring a benzyl group and a cyclohexanol ring, makes it a useful intermediate in organic synthesis. However, the same structural features also inform its reactivity and toxicological profile, necessitating a thorough understanding for safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more causal understanding of the risks and mitigation strategies associated with this compound.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the substance's intrinsic properties. These values dictate its behavior under various laboratory and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | PubChem[2] |

| Molecular Weight | 190.28 g/mol | PubChem[2] |

| Appearance | Solid | MOLBASE[1] |

| Boiling Point | 299.9 °C at 760 mmHg | MOLBASE[1] |

| Flash Point | 118.2 °C | MOLBASE[1] |

| Density | 1.056 g/cm³ | MOLBASE[1] |

Hazard Identification and Toxicological Profile

This compound is classified with several hazards that demand careful consideration in any risk assessment.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

-

Serious Eye Damage (Category 1): Poses a significant risk of serious damage to the eyes.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or vapor.[1][2]

The causality behind these classifications is rooted in the chemical's ability to interact with biological tissues. As a solid, the primary inhalation risk stems from dust formation. Fine particles can be easily inhaled, leading to irritation of the respiratory tract. Skin and eye irritation are common for many organic alcohols, and the "serious eye damage" classification underscores the need for robust eye protection.

Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a thorough risk assessment. The following workflow, illustrated in the diagram below, provides a logical progression from hazard identification to the implementation and review of control measures. This process ensures that for every identified risk, a corresponding and effective safety barrier is in place.

Caption: A logical workflow for assessing and mitigating risks associated with this compound.

Safe Handling and Storage Protocols

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood or a ventilated enclosure. This is crucial to mitigate the risk of inhaling dust particles. When weighing or transferring the solid, localized exhaust ventilation can be particularly effective.

Personal Protective Equipment (PPE): A Necessary Barrier

Given the hazard classifications, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the "Serious Eye Damage" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing during reactions.

-

Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn. It is critical to inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or if engineering controls are not sufficient.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1] The container must be kept tightly closed to prevent the absorption of moisture and to contain any vapors.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from cyclohexanone and benzylmagnesium chloride. The Grignard reaction is highly exothermic and involves air-sensitive reagents, necessitating strict adherence to the described safety measures.

Causality of Procedural Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[3] Any moisture will quench the reagent, halting the desired reaction and reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The Grignard reagent can also react with atmospheric oxygen. An inert atmosphere of nitrogen or argon is essential to prevent this side reaction.[4]

-

Controlled Addition: The reaction is highly exothermic.[5][6] Adding the cyclohexanone solution slowly to the Grignard reagent allows for better temperature control, preventing the solvent from boiling uncontrollably (a runaway reaction).

-

Quenching Procedure: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7] This is a milder alternative to strong acids and helps to neutralize the magnesium alkoxide intermediate while minimizing the risk of vigorous, uncontrolled reactions.

Diagram of Experimental Setup

Sources

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 1-Benzylcyclohexanol

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Carbocation Chemistry

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a direct route to the formation of alkenes. The dehydration of 1-benzylcyclohexanol, a tertiary benzylic alcohol, is a particularly illustrative example of this reaction class. It serves as an excellent model for understanding the intricacies of the E1 elimination pathway, the regiochemical outcomes dictated by Zaitsev's rule, and the significant potential for carbocation rearrangements that can lead to a complex array of products. This application note provides a deep dive into the mechanistic underpinnings of this reaction and offers a detailed protocol for its execution and analysis, empowering researchers to anticipate and control the reaction's course.

Mechanistic Deep Dive: An E1 Pathway with a Propensity for Rearrangement

The acid-catalyzed dehydration of this compound proceeds through a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a tertiary carbocation, the stability of which is enhanced by the adjacent phenyl group through resonance. This carbocation intermediate is the central player in the reaction, dictating the distribution of the final products.[1][2]

The primary course of the reaction involves the loss of a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. According to Zaitsev's rule, the most substituted, and therefore most stable, alkene is generally the major product.[3] In the case of this compound, this would be 1-benzylcyclohexene.

However, the reality of this reaction is far more complex due to the possibility of carbocation rearrangements.[4] A study by Khalaf et al. demonstrated that the reaction of this compound with sulfuric acid yields a mixture of products, including 1-benzylcyclohexene (47.5%), the bridged bicyclic compound 2,3-benzobicyclo[3.3.1]nona-2-ene (8%), and other rearranged products.[5][6] The formation of these unexpected products underscores the importance of considering alternative mechanistic pathways stemming from the initial carbocation.

The following diagram illustrates the proposed mechanistic pathways:

Figure 1: Proposed mechanistic pathways in the acid-catalyzed dehydration of this compound.

The formation of 2,3-benzobicyclo[3.3.1]nona-2-ene is a fascinating example of an intramolecular Friedel-Crafts type reaction, where the carbocationic center is attacked by the electron-rich benzene ring, leading to a cyclized, bridged structure.[7] This highlights the dual reactivity of the carbocation intermediate.

Experimental Protocol: A Guided Approach to Synthesis and Analysis

This protocol is designed to provide a reproducible method for the dehydration of this compound, with a focus on maximizing the yield of the desired alkene product while acknowledging the potential for side reactions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Reagent | Sigma-Aldrich | |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Handle with extreme care |

| Diethyl Ether | Anhydrous | VWR | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Boiling Chips |

Equipment

-

Round-bottom flask (100 mL)

-

Distillation apparatus (short path)

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g of this compound and a few boiling chips.

-

Acid Addition: In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid to the flask with gentle swirling. The mixture will become warm.

-

Dehydration: Assemble a short path distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle to a temperature of approximately 140-160 °C. The alkene products will begin to distill over with water.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic material is co-distilling with the water.

-

Work-up: Transfer the distillate to a separatory funnel. Add 20 mL of diethyl ether to dissolve the organic layer.

-

Neutralization: Wash the organic layer twice with 20 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently.

-

Washing: Wash the organic layer with 20 mL of brine (saturated NaCl solution).

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Characterization: Determine the yield of the crude product mixture. Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers and any rearranged products.[8][9]

The following diagram outlines the experimental workflow:

Figure 2: Experimental workflow for the dehydration of this compound.

Concluding Remarks: A Reaction of Nuance and Opportunity

The acid-catalyzed dehydration of this compound is more than a simple elimination reaction; it is a gateway to understanding the subtle factors that govern carbocation reactivity. While the formation of the Zaitsev product, 1-benzylcyclohexene, is the expected outcome, the potential for rearrangement to form intricate structures like 2,3-benzobicyclo[3.3.1]nona-2-ene provides a rich platform for mechanistic investigation. By carefully controlling reaction conditions and employing robust analytical techniques, researchers can navigate the complexities of this reaction and harness its potential in synthetic applications.

References

-

Khalaf, A. A., Awad, I. M., El-Emary, T. I., & Abd El-Aal, H. A. K. (2006). Modern Friedel-Crafts chemistry. Part-271. Alkylation of benzene with 1-benzyl- and 1-phenylcyclohexanols in the presence of H 2SO4 and AlCl3/CH3NO2 catalysts. Journal of the Indian Chemical Society, 83(8), 803-808. [Link]

-

Ashenhurst, J. (2023). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]

-

EduBirdie. (2023). Cyclohexanol Dehydration Lab Report: A Comprehensive Analysis. [Link]

-

Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4 [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. [Link]

-

UCF CHM 2210. (2026, January 9). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 7). Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts.[Link]

-

Chegg. (2017, December 11). Solved 6) Determine the product and mechanism of the. [Link]

-

ACS Publications. (2016, September 15). Combining Molecular Modeling with 13 C and DEPT NMR Spectroscopy To Examine the Dehydration of 1-Methylcyclohexanol. [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

-

Writing in Biology. (2019, March 19). Procedure for Synthesis of Cyclohexene. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PubMed Central. [Link]

-

Knowledge Exchange. (n.d.). UV-VIS Analysis on the Mechanism of the Sulfuric Acid-Catalyzed Dehydration of 2-Cyclohexen-1-OL. [Link]

-

ResearchGate. (2025, August 6). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). [Link]

-

Organic Syntheses. (n.d.). Cyclohexylbenzene. [Link]

-

ERIC. (2011, May). EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). [Link]

-

LookChem. (n.d.). Cas 4714-09-4,Benzene, (1-cyclohexen-1-ylmethyl)-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1944-01-0 | Benchchem [benchchem.com]

- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 9. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of 1-Benzylcyclohexanol Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-benzylcyclohexanol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. These tertiary alcohols serve as crucial intermediates for various molecular scaffolds, including potential SGLT inhibitors for metabolic diseases and compounds investigated for neurodegenerative disorders.[1][2] This guide emphasizes the Grignard reaction as the principal synthetic route, offering a detailed exploration of its mechanism, optimization parameters, and a step-by-step laboratory protocol. Additionally, it discusses subsequent transformations, such as Friedel-Crafts alkylation, to highlight the synthetic utility of the target molecule. The content is designed for researchers, chemists, and drug development professionals, blending theoretical principles with practical, field-proven methodologies.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern synthetic chemistry. Its rigid cyclohexyl ring combined with the aromatic benzyl group provides a three-dimensional structure that is valuable for probing biological targets. Derivatives of this structure have been explored for their potential as antibacterial agents and as key components in drugs targeting complex diseases.[3][4] The tertiary alcohol moiety is a versatile functional handle, allowing for further chemical modifications such as esterification, etherification, or elimination to access a diverse range of chemical entities.

The primary challenge in synthesizing these structures lies in the efficient and controlled formation of the quaternary carbon center at the C1 position of the cyclohexane ring. This guide focuses on the most robust and widely adopted method for achieving this: the Grignard reaction.

Principal Synthetic Strategy: The Grignard Reaction

The addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a cornerstone of carbon-carbon bond formation.[5] For the synthesis of this compound, this involves the reaction of a benzylmagnesium halide with cyclohexanone. This method is highly effective due to the powerful nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon.[6]

Reaction Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the ketone.

-

Formation of Benzylmagnesium Halide: Benzyl chloride (or bromide) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form benzylmagnesium chloride. The magnesium inserts into the carbon-halogen bond, inverting the polarity of the benzylic carbon from electrophilic to strongly nucleophilic.

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. This breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate.[7]

-

Protonation (Work-up): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute sulfuric acid). The alkoxide is protonated to yield the final tertiary alcohol, this compound.[5]

Below is a diagram illustrating the reaction mechanism.

Caption: Mechanism of Grignard addition to cyclohexanone.

Causality Behind Experimental Choices

Understanding the "why" behind each experimental parameter is critical for a successful and reproducible synthesis.

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, especially water.[8] This reaction consumes the reagent and reduces the yield. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[9]

-

Solvent Selection: Diethyl ether and tetrahydrofuran (THF) are the most common solvents. They are crucial not only for their ability to dissolve the reagents but also for their role in stabilizing the Grignard reagent through coordination of the ether oxygens to the magnesium atom. This solvation is essential for the reagent's formation and reactivity.[10]

-

Initiation of Reagent Formation: The reaction between the alkyl halide and magnesium turnings can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings with a glass rod to expose a fresh metal surface.[11][12]

-

Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic. The reaction should be cooled in an ice bath, and the reagents should be added dropwise to maintain control and prevent side reactions, such as Wurtz coupling of the benzyl halide.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound on a 20 mmol scale.

Safety Precautions:

-

Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[13] Diethyl ether is extremely flammable. Benzyl chloride is a lachrymator and toxic.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.

Equipment:

-

Three-neck round-bottom flask (250 mL), oven-dried

-

Dropping funnel (125 mL), oven-dried

-

Condenser with a drying tube (filled with CaCl₂), oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| Magnesium Turnings | 24.31 | 0.53 g | 22 |

| Benzyl Chloride | 126.58 | 2.53 g (2.3 mL) | 20 |

| Cyclohexanone | 98.14 | 1.96 g (2.06 mL) | 20 |

| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - |

| Saturated NH₄Cl (aq) | - | ~50 mL | - |

| Saturated NaCl (Brine) | - | ~30 mL | - |

| Anhydrous MgSO₄ | - | ~5 g | - |

Step-by-Step Procedure:

-

Setup and Reagent Formation:

-

Assemble the dry three-neck flask with the dropping funnel, condenser, and a glass stopper. Place the magnesium turnings and a stir bar in the flask.

-

In the dropping funnel, prepare a solution of benzyl chloride in 20 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the benzyl chloride solution from the dropping funnel to the magnesium turnings. If the reaction does not start within a few minutes (indicated by cloudiness and gentle bubbling), add one small crystal of iodine.

-

Once the reaction initiates, begin stirring and add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use an ice bath if the reflux becomes too vigorous.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30-45 minutes until most of the magnesium has been consumed. The solution should appear grayish and cloudy.

-

-

Reaction with Cyclohexanone:

-

Prepare a solution of cyclohexanone in 20 mL of anhydrous diethyl ether in the dropping funnel.

-

Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

-

Add the cyclohexanone solution dropwise to the stirring Grignard reagent over 30 minutes. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the alkoxide and dissolve the magnesium salts.

-

Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of diethyl ether to ensure all the product is dissolved.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine all the organic layers and wash them with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexanes.

-

Characterize the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for this compound synthesis.

Subsequent Reactions: Friedel-Crafts Alkylation

The synthesized this compound can serve as an alkylating agent in Friedel-Crafts reactions. Under strong acid catalysis (e.g., H₂SO₄ or AlCl₃/CH₃NO₂), the tertiary alcohol can be protonated, leading to the loss of water and the formation of a stable tertiary carbocation. This carbocation can then act as an electrophile in an electrophilic aromatic substitution reaction with an aromatic solvent like benzene.[14][15]

This reaction is a testament to the synthetic versatility of the product, but it also serves as a caution: using strong acidic conditions during the Grignard work-up should be avoided to prevent unintended side reactions with any excess aromatic starting materials.

Caption: Friedel-Crafts alkylation using this compound.

Conclusion

This guide outlines a reliable and well-established methodology for the synthesis of this compound derivatives. By leveraging the Grignard reaction, researchers can access this valuable molecular scaffold with high efficiency. A thorough understanding of the underlying reaction mechanism and the rationale for specific experimental conditions is paramount for achieving success and reproducibility. The detailed protocol provided herein serves as a validated starting point for laboratory synthesis, enabling further exploration of this compound class in drug discovery and materials science.

References

- CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google P

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google P

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. [Link]

- EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use - Google P

-

1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts. - ResearchGate. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

- Purification of cyclohexanone - US3933916A - Google P

-

Modern-Friedel-Crafts-Chemistry-part-27-Alkylation-of-Benzene-with-1-Benzyl-and-1-Phenylcyclohexanols-in-the-Presence-of-H2SO4-and-AlCl3CH3NO2-Catalysts.pdf - ResearchGate. [Link]

-

Grignard Reaction - University of Michigan-Dearborn. [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. [Link]

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES - ResearchGate. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. [Link]

-

Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone - Chemistry Stack Exchange. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. [Link]

-

Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan - ACG Publications. [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. [Link]

- US5750801A - Process for the continuous preparation of benzyl alcohol - Google P

-

Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. [Link]

-

1. Grignard Reaction - University of Washington. [Link]

-

Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b)... - Homework.Study.com. [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. [Link]

-

Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - National Library of Medicine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the Experimental Setup for the Benzylmagnesium Chloride Grignard Reaction

This guide provides an in-depth exploration of the preparation, handling, and application of benzylmagnesium chloride, a pivotal Grignard reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that ensure procedural success and safety.

Foundational Principles: Understanding Benzylmagnesium Chloride

Benzylmagnesium chloride (BnMgCl) is a highly reactive organometallic compound, valued for its ability to form carbon-carbon bonds through nucleophilic addition and substitution reactions. Its utility is, however, intrinsically linked to its instability and sensitivity to atmospheric moisture and oxygen. A thorough grasp of its chemical nature is paramount for its effective use.

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. In the case of benzylmagnesium chloride, the reaction proceeds between benzyl chloride and magnesium turnings. Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are indispensable as they coordinate with the magnesium center, stabilizing the reagent through the formation of a soluble complex. This stabilization is crucial for preventing the reagent from precipitating and becoming unreactive.

A noteworthy characteristic of benzylmagnesium chloride is its propensity to undergo rearrangement reactions, yielding o-tolyl derivatives in addition to the expected "normal" products.[1][2][3] This phenomenon arises from the complex reaction mechanism and is influenced by the nature of the electrophile and the reaction conditions.[1][2]

Rigorous Safety Protocols: A Non-Negotiable Prerequisite

The pyrophoric nature of Grignard reagents necessitates stringent safety measures.[4] Benzylmagnesium chloride reacts violently with water and can ignite upon exposure to air.[4] All operations must be conducted within a certified chemical fume hood, and the operator must be equipped with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex gloves.[5]

Key Safety Imperatives:

-

Inert Atmosphere: All glassware must be thoroughly dried to remove any traces of water, and the entire experimental setup must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).[6][7][8]

-

Solvent Purity: The solvents used must be anhydrous.[4][9] The presence of water will quench the Grignard reagent, reducing the yield and potentially creating hazardous byproducts.[8] Ethers like THF are also prone to forming explosive peroxides upon storage and should be tested and purified if necessary.[7][10]

-

Exothermic Reaction Control: The formation of Grignard reagents is highly exothermic.[11] Provisions for cooling, such as an ice-water bath, must be readily available to manage the reaction temperature and prevent a runaway reaction.[9][11]

-

Quenching: The reaction must be carefully quenched by the slow addition of a proton source, typically a saturated aqueous solution of ammonium chloride or dilute acid, to an ice-cooled reaction mixture.

Experimental Workflow: From Preparation to Application

The successful application of benzylmagnesium chloride hinges on a meticulously executed experimental workflow, encompassing preparation, quantification, and reaction.

Caption: Reaction mechanism of benzylmagnesium chloride with a carbonyl compound.

Protocol for Reaction with a Carbonyl Compound:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the titrated benzylmagnesium chloride solution (1.1 equivalents) dropwise to the stirred solution of the carbonyl compound. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.

Conclusion

The successful execution of reactions involving benzylmagnesium chloride is a testament to careful planning, meticulous technique, and a deep understanding of the underlying chemical principles. By adhering to stringent safety protocols, ensuring anhydrous conditions, and accurately quantifying the reagent, researchers can harness the synthetic power of this versatile Grignard reagent. The potential for rearrangement reactions adds a layer of complexity but also offers opportunities for unique synthetic transformations when properly understood and controlled.

References

- CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google P

-

BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647–659. (URL: [Link])

-

Gilman, H., & St. John, E. L. (1930). n-AMYLBENZENE. Organic Syntheses, 10, 4. (URL: [Link])

-

Benkeser, R. A., & Snyder, D. C. (1982). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. The Journal of Organic Chemistry, 47(7), 1243–1249. (URL: [Link])

-

Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde - Sciencemadness.org. (URL: [Link])

- WO2010117285A2 - Process for the preparation of grignard compounds - Google P

- Yanagisawa, A. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Groups 13 and 2 (Al, Ga, In, Tl, Be...Ba). Georg Thieme Verlag.

-

Benkeser, R. A., & Snyder, D. C. (1982). Mechanism of the reaction between benzylmagnesium chloride and carbonyl compounds. A detailed study with formaldehyde. The Journal of Organic Chemistry, 47(7), 1243-1249. (URL: [Link])

-

American Chemical Society. (n.d.). Grignard Reaction. (URL: [Link])

-

Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. (URL: [Link])

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. (URL: [Link])

-

Organic Syntheses Procedure. (n.d.). (URL: [Link])

-

EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. (URL: [Link])

-

Stoessel, F. (2008). Safety aspects of the process control of Grignard reactions. ResearchGate. (URL: [Link])

-

University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (URL: [Link])

-

Begtrup, M. (2010). Titration of a Grignard Reagent Solution. (URL: [Link])

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? (URL: [Link])

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. pure.psu.edu [pure.psu.edu]

- 3. sciencemadness.org [sciencemadness.org]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. acs.org [acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. quora.com [quora.com]

The Cyclohexanol Moiety: A Versatile Scaffold for Novel Antidepressant Synthesis

Introduction: Beyond Traditional Scaffolds in Antidepressant Drug Discovery

The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. While classic tricyclic and selective serotonin reuptake inhibitor (SSRI) scaffolds have been the cornerstone of treatment for decades, medicinal chemists are increasingly exploring novel molecular architectures to modulate key neurotransmitter systems. Among these, the cycloalkanol moiety, particularly the 1-substituted cyclohexanol framework, has emerged as a privileged scaffold in the design of potent and effective antidepressants. This application note delves into the synthetic utility of 1-benzylcyclohexanol and its analogues as key building blocks in the creation of novel antidepressant agents, with a primary focus on the well-established serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.

The significance of the cyclohexanol ring lies in its ability to introduce conformational rigidity and three-dimensionality into a molecule. This can lead to enhanced binding affinity and selectivity for specific receptor or transporter targets within the central nervous system. The benzyl group, in turn, provides a versatile handle for functionalization, allowing for the introduction of various substituents to fine-tune the pharmacological properties of the final compound. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles governing the use of this compound derivatives in the synthesis of next-generation antidepressants.

The Synthetic Blueprint: From Cyclohexanone to Bioactive Amines

The core synthetic strategy for many cycloalkanol-based antidepressants revolves around the nucleophilic addition to a cyclohexanone precursor. While this compound itself is a simple tertiary alcohol, the fundamental reaction to create the key intermediate for many antidepressants, including Venlafaxine, involves the condensation of a substituted phenylacetonitrile with cyclohexanone. This reaction forms a cyanohydrin-like intermediate which is a direct precursor to the final bioactive amine.

The synthesis of Venlafaxine serves as an exemplary case study. The process typically begins with the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a strong base. This initial step is crucial as it establishes the core carbon skeleton of the final drug molecule. Subsequent reduction of the nitrile group and N-alkylation yield the desired antidepressant.

Visualizing the Core Synthesis

The following diagram illustrates the generalized synthetic pathway from a substituted phenylacetonitrile and cyclohexanone to a cycloalkanol-containing amine, the foundational structure of many modern antidepressants.

Caption: Generalized synthetic route to cycloalkanol-based antidepressants.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate analogous to that used for Venlafaxine, and its subsequent transformation. These protocols are intended for trained professionals in a laboratory setting and all necessary safety precautions should be strictly followed.

Protocol 1: Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol

This protocol outlines the base-mediated condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 4-Methoxyphenylacetonitrile | 104-47-2 | 147.18 g/mol | 14.7 g (0.1 mol) |

| Cyclohexanone | 108-94-1 | 98.14 g/mol | 10.8 mL (0.105 mol) |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | 4.4 g (0.11 mol) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL |

| Saturated Ammonium Chloride | N/A | N/A | 100 mL |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol) under a nitrogen atmosphere.

-

Solvent Addition: Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Addition of Phenylacetonitrile: A solution of 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Addition of Cyclohexanone: A solution of cyclohexanone (10.8 mL, 0.105 mol) in anhydrous THF (50 mL) is then added dropwise over 30 minutes at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol as a white solid.

Protocol 2: Reduction of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

This protocol describes the reduction of the nitrile group to a primary amine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol | 93413-62-8 | 245.33 g/mol | 24.5 g (0.1 mol) |

| Raney Nickel | 7440-02-0 | 58.69 g/mol | ~5 g (slurry in water) |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 250 mL |

| Ammonia solution (28% in water) | 1336-21-6 | 35.04 g/mol | 25 mL |

| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | High pressure |

Procedure:

-

Reaction Setup: A high-pressure hydrogenation vessel (Parr apparatus) is charged with 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (24.5 g, 0.1 mol), anhydrous ethanol (250 mL), and aqueous ammonia solution (25 mL).

-

Catalyst Addition: Raney nickel slurry (~5 g) is carefully added to the reaction mixture.

-

Hydrogenation: The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours, or until hydrogen uptake ceases.

-

Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which can be used in the next step without further purification.

Structure-Activity Relationship and Future Directions

The synthetic accessibility of the this compound scaffold and its derivatives allows for extensive exploration of the structure-activity relationship (SAR). Key modifications can be made at several positions to optimize the pharmacological profile:

-

Aromatic Ring Substitution: Introduction of different substituents (e.g., methoxy, chloro, fluoro) on the phenyl ring can significantly impact the affinity for serotonin and norepinephrine transporters.[1]

-

Amine Substitution: Variation of the N-alkyl groups (e.g., methyl, ethyl) can influence the potency and selectivity of the compound.

-

Cycloalkyl Ring Size: Exploration of different cycloalkanone precursors (e.g., cyclopentanone, cycloheptanone) can alter the conformational properties of the molecule and its interaction with the target proteins.

The development of novel synthetic routes, including asymmetric synthesis to obtain single enantiomers, is a key area of ongoing research.[2] Enantiomerically pure compounds often exhibit improved therapeutic indices compared to their racemic counterparts.

Conclusion

The this compound framework and its analogues represent a highly valuable and versatile platform for the synthesis of novel antidepressant agents. The synthetic strategies outlined in this application note, exemplified by the synthesis of key intermediates for Venlafaxine, provide a solid foundation for researchers in the field of medicinal chemistry. The ability to readily modify the core structure allows for the systematic exploration of SAR, paving the way for the discovery of next-generation antidepressants with enhanced efficacy and safety profiles. The continued exploration of innovative synthetic methodologies will undoubtedly unlock the full potential of this privileged scaffold in the ongoing quest for better treatments for depressive disorders.

References

- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and potential antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.

- Jernej, C., & Stanovnik, B. (2007). Recent advances in the synthesis of venlafaxine. ARKIVOC, 2007(15), 1-21.

- Bymaster, F. P., et al. (2001). N-methyl-D-aspartate (NMDA) receptor antagonists as potential antidepressants. Current Drug Targets, 2(3), 241-253.

- Magdolen, P., et al. (2018). Synthesis of venlafaxine and its O-desmethyl metabolite. Molecules, 23(10), 2465.

- Wang, Y., et al. (2015). An efficient and practical synthesis of venlafaxine hydrochloride. Organic Process Research & Development, 19(2), 341-345.

Sources

Troubleshooting & Optimization

Side reactions in the Grignard synthesis of 1-benzylcyclohexanol

An in-depth guide to navigating the complexities of Grignard synthesis, focusing on the preparation of 1-benzylcyclohexanol. This technical support center is designed for professionals in research and drug development, offering detailed troubleshooting for common side reactions and frequently asked questions to ensure experimental success.

Introduction to the Synthesis of this compound

The synthesis of this compound via the Grignard reaction is a fundamental method for creating a tertiary alcohol through carbon-carbon bond formation.[1][2] The primary reaction involves the nucleophilic addition of benzylmagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of cyclohexanone.[3][4] The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final product.[5]

While robust, this synthesis is susceptible to several competing side reactions that can significantly reduce the yield and purity of this compound. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My overall yield is very low, and I recovered a significant amount of unreacted cyclohexanone. What is the likely cause?

Answer:

This is a classic symptom of two potential side reactions: enolization of the cyclohexanone starting material or quenching of the Grignard reagent before it can react.

-

Primary Cause: Enolization of Cyclohexanone The Grignard reagent, benzylmagnesium bromide, is not only a potent nucleophile but also a strong base.[4][5] It can abstract an acidic alpha-proton from cyclohexanone to form a magnesium enolate.[2] This enolate is unreactive towards further Grignard addition and, upon aqueous workup, is simply protonated back to cyclohexanone, reducing the overall product yield.[2]

-

Secondary Cause: Premature Quenching of the Grignard Reagent If your system is not completely anhydrous, any trace amounts of water will protonate and destroy the Grignard reagent, converting it to toluene.[6][7] This reduces the amount of active nucleophile available to react with the cyclohexanone.

Solutions & Protocols:

-

Temperature Control is Critical: The enolization reaction is often favored at higher temperatures. Maintaining a low temperature during the addition of the Grignard reagent to the ketone is crucial.

-

Reverse Addition Technique: Instead of adding the Grignard reagent to the ketone, try adding the cyclohexanone solution slowly to the Grignard reagent solution. This ensures that the ketone is always the limiting reagent in the immediate reaction environment, promoting nucleophilic addition over enolization.

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use.[6][7] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), to prepare and carry out the reaction.[6]

Experimental Protocol: Minimizing Enolization via Controlled Addition

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Prepare the benzylmagnesium bromide solution in anhydrous THF in the flask.

-

Cool the Grignard solution to 0 °C using an ice-water bath.[8]

-

Dissolve the cyclohexanone in an equal volume of anhydrous THF and load it into the dropping funnel.

-

Add the cyclohexanone solution dropwise to the cooled, stirring Grignard reagent over 30-60 minutes.

-

Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Question 2: My reaction produced a significant amount of a non-polar, high-boiling point byproduct, which I've identified as bibenzyl. Why did this happen?

Answer:

The formation of bibenzyl (1,2-diphenylethane) is a result of a Wurtz coupling reaction .[9][10] This side reaction occurs during the formation of the Grignard reagent itself, where a molecule of the already-formed benzylmagnesium bromide nucleophilically attacks the benzylic carbon of an unreacted benzyl bromide molecule.[9]

Solutions & Protocols:

-

Slow Addition of Alkyl Halide: Add the benzyl bromide diluted in anhydrous ether or THF very slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

-

Maintain a High Surface Area of Magnesium: Ensure the magnesium turnings are not clumped together and are well-stirred. This promotes the reaction of the benzyl bromide with the magnesium surface over the coupling reaction.

-

Control the Temperature: The formation of the Grignard reagent is exothermic.[11] While some heat is needed for initiation, allowing the reaction to proceed too vigorously can favor the Wurtz coupling. Use a water bath to moderate the temperature if necessary.[12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues in the Grignard synthesis of this compound.

Caption: A troubleshooting decision tree for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

-

Q1: Why is an ether-based solvent like diethyl ether or THF necessary? A: Ethereal solvents are crucial for two reasons. First, they are aprotic and will not react with the Grignard reagent. Second, the lone pairs of electrons on the ether oxygen atoms coordinate with and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.

-

Q2: My Grignard reagent formation won't start. What can I do? A: This is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[13] To initiate the reaction, you can:

-

Q3: Can I use benzyl chloride instead of benzyl bromide? A: Yes, benzyl chloride can be used and is often prepared by the classical method with magnesium turnings.[14] However, alkyl and benzyl bromides are generally more reactive than chlorides for Grignard formation, and the reaction may be easier to initiate with the bromide.

-

Q4: I've heard of a benzyl to o-tolyl rearrangement. Is that a concern here? A: A study involving the Grignard reaction of benzylmagnesium halides with a specific carbohydrate aldehyde showed an unexpected rearrangement of the benzyl group to an o-tolyl group.[15] This was proposed to proceed through a trienic magnesium alkoxide intermediate.[15] While this is a known phenomenon, it appears to be highly substrate-dependent and is not a commonly reported side reaction in the synthesis of this compound from cyclohexanone. Standard reaction conditions are unlikely to promote this pathway significantly.

Reaction Pathways: Desired Product vs. Side Reactions

The following diagram illustrates the primary reaction pathway and the two most common competing side reactions discussed.

Caption: Reaction scheme showing the desired synthesis and major side reactions.

Summary of Optimized Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Low temperatures (0 °C) during addition minimize enolization.[8] Room temperature is sufficient for the reaction to proceed to completion.[5] |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and coordinates with Mg to stabilize the Grignard reagent.[6] |

| Addition Order | Add Ketone to Grignard (Reverse Addition) | Keeps the ketone as the limiting reagent, favoring nucleophilic addition over enolization. |

| Addition Rate | Slow, Dropwise | Controls the exotherm of the reaction and minimizes side reactions like Wurtz coupling.[9][16] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.[17] |

References

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

Yanagisawa, A. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]

-

Pakulski, Z., & Zamojski, A. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Whitmore, F. C., & George, R. S. (1942). Cyclohexylcarbinol. Organic Syntheses, 22, 29. [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

-

Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]

-

van den Heuvel, J. C., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]

-

ResearchGate. (n.d.). Effect of temperature on Grignard reaction. [Link]

- Google Patents. (n.d.).

-

HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]

-

Journal of Chemical Education. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

-

Organic Syntheses. (n.d.). n-AMYLBENZENE. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). [Link]

-

Reddit. (2025). Wurtz coupling. r/Chempros. [Link]

-

Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. [Link]

-

Journal of Organic Chemistry. (n.d.). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. [Link]

-

Aakash Institute. (n.d.). Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]

-

Study.com. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. reddit.com [reddit.com]

- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 16. reddit.com [reddit.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Issues with the dehydration of tertiary alcohols like 1-benzylcyclohexanol

Technical Support Center: Dehydration of 1-Benzylcyclohexanol

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed dehydration of tertiary alcohols, specifically focusing on this compound. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the successful synthesis of your target alkenes.

Frequently Asked Questions (FAQs)

Q1: My dehydration of this compound is yielding a mixture of products. How can I favor the formation of the desired alkene, 1-benzylcyclohex-1-ene?

A1: The formation of multiple products is a common issue stemming from the E1 mechanism that governs the dehydration of tertiary alcohols.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which can lead to different alkene isomers depending on which adjacent proton is removed.[1][3] To favor the thermodynamically more stable product, 1-benzylcyclohex-1-ene (Zaitsev's rule), ensure your reaction conditions are optimized for equilibrium.[4] This typically involves using a non-nucleophilic acid catalyst like phosphoric acid and maintaining a controlled temperature.[4][5]

Q2: I'm observing significant charring and the formation of a black tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: Charring is often a result of using harsh dehydrating agents like concentrated sulfuric acid, which can also act as a strong oxidizing agent.[5] It can oxidize the alcohol or the resulting alkene, leading to the formation of carbon dioxide, sulfur dioxide, and elemental carbon.[5] To mitigate this, switch to a milder acid catalyst such as 85% phosphoric acid or p-toluenesulfonic acid (TsOH).[4][5] Additionally, ensure uniform heating and avoid localized overheating by using a well-stirred oil bath.

Q3: The yield of my reaction is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

-

Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. Tertiary alcohol dehydration is generally faster than for primary or secondary alcohols, but still requires sufficient heating.[1][6]

-

Reversibility: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.[7] This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction at a temperature that allows for the distillation of the alkene product as it is formed.[8]

-

Side Reactions: Besides charring, ether formation can be a significant side reaction, especially at lower temperatures.[9][10] Ensure the reaction temperature is high enough to favor elimination over substitution.

Q4: I suspect a carbocation rearrangement is occurring. How can I confirm this and what can be done to minimize it?

A4: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are always a possibility in E1 reactions, especially if a more stable carbocation can be formed.[11][12][13] In this specific case, a rearrangement is less likely due to the stability of the initial carbocation. However, if you are working with a different tertiary alcohol where rearrangement is a concern, you can confirm this by detailed spectroscopic analysis (NMR, GC-MS) of your product mixture to identify unexpected alkene isomers. To minimize rearrangements, consider using alternative, non-acidic dehydration methods, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism and avoids the formation of a carbocation intermediate.[1][2]

Mechanistic Insights: The E1 Pathway of this compound Dehydration

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 (Elimination, Unimolecular) mechanism.[1][14] Understanding this pathway is critical for troubleshooting and optimizing your reaction.

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[15][16]

-

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[2]

-

Deprotonation to Form the Alkene: A weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the dehydration of this compound.

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Product Formation | 1. Insufficient heating. 2. Catalyst is inactive or insufficient amount. 3. Reaction time is too short. | 1. Increase reaction temperature. For tertiary alcohols, a range of 25-80°C is typical.[1][9] 2. Use a fresh, appropriate amount of acid catalyst (e.g., 85% H₃PO₄). 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. |

| Formation of Multiple Alkene Isomers | 1. Non-selective proton abstraction from the carbocation intermediate. | 1. Use a bulkier base to favor the formation of the less sterically hindered (Hofmann) product if desired. However, for this compound, the Zaitsev product is generally favored. 2. Ensure the reaction reaches thermodynamic equilibrium to favor the most stable alkene. |

| Presence of Unreacted Starting Material | 1. Incomplete reaction due to reasons mentioned above. 2. Reversible reaction equilibrium shifted towards the reactant. | 1. Re-evaluate reaction conditions (temperature, time, catalyst). 2. Remove water as it is formed using a Dean-Stark apparatus. |

| Charring/Polymerization | 1. Use of a strong, oxidizing acid (e.g., concentrated H₂SO₄).[5] 2. High reaction temperature. | 1. Replace H₂SO₄ with a milder acid like 85% H₃PO₄ or TsOH.[4][5] 2. Carefully control the reaction temperature to avoid excessive heat. |

| Formation of an Ether Byproduct | 1. Reaction temperature is too low, favoring SN1 substitution.[10] | 1. Increase the reaction temperature to favor the E1 elimination pathway. |

Experimental Protocols

Protocol 1: Standard Dehydration of this compound using Phosphoric Acid

This protocol is designed to favor the formation of the thermodynamically stable alkene, 1-benzylcyclohex-1-ene.

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle with stirrer

Procedure:

-

To a 100 mL round-bottom flask, add 10.0 g of this compound and a magnetic stir bar.

-

Carefully add 15 mL of 85% phosphoric acid to the flask while stirring.

-

Assemble a simple distillation apparatus with the flask.

-

Heat the mixture gently with a heating mantle to a temperature of 140-150°C.

-

Collect the distillate, which will consist of the alkene product and water.

-

Transfer the distillate to a separatory funnel and wash sequentially with:

-

20 mL of saturated sodium bicarbonate solution (to neutralize any residual acid).

-

20 mL of saturated sodium chloride solution (to aid in phase separation).[17]

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried organic layer into a clean, dry round-bottom flask.

-

Purify the product by fractional distillation, collecting the fraction that boils at the expected temperature for 1-benzylcyclohex-1-ene.

Protocol 2: Alternative Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine